L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine is a synthetic peptide composed of the amino acids L-glutamine, L-histidine, glycine, and L-asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of large-scale reactors and advanced purification techniques ensures the production of high-purity peptides suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at the histidine residue, leading to the formation of oxo-histidine.
Deamidation: The asparagine residue can undergo deamidation to form aspartic acid.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or metal-catalyzed oxidation.
Deamidation: Mild acidic or basic conditions can promote deamidation.
Major Products Formed
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation: Oxidized histidine derivatives.
Deamidation: Aspartic acid and its derivatives.
Scientific Research Applications
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery system.
Materials Science: Utilized in the development of peptide-based materials and nanostructures.
Medicine: Explored for its role in wound healing and tissue regeneration.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine:
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
Glycyl-L-histidyl-L-lysine: Known for its role in skin health and wound healing.
Properties
CAS No. |
868170-42-7 |
---|---|
Molecular Formula |
C21H32N10O9 |
Molecular Weight |
568.5 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H32N10O9/c22-11(1-2-14(23)32)19(37)31-12(3-10-5-25-9-29-10)20(38)28-7-17(35)26-6-16(34)27-8-18(36)30-13(21(39)40)4-15(24)33/h5,9,11-13H,1-4,6-8,22H2,(H2,23,32)(H2,24,33)(H,25,29)(H,26,35)(H,27,34)(H,28,38)(H,30,36)(H,31,37)(H,39,40)/t11-,12-,13-/m0/s1 |
InChI Key |
JYYDKNOGOHGYOL-AVGNSLFASA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.